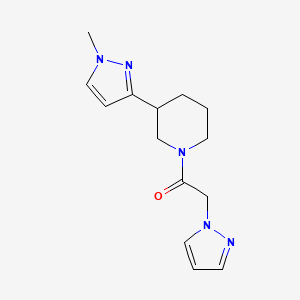

1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Description

The compound 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone features a piperidine ring substituted at the 3-position with a 1-methylpyrazole moiety. A ketone group links the piperidine to a second pyrazole ring. This structure combines two nitrogen-rich heterocycles (pyrazole and piperidine), which are often associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name |

1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-2-pyrazol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O/c1-17-9-5-13(16-17)12-4-2-7-18(10-12)14(20)11-19-8-3-6-15-19/h3,5-6,8-9,12H,2,4,7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKBMSINGLTJHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)C(=O)CN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Alkylation-Condensation Approach

This three-step methodology remains the most widely adopted strategy for large-scale production:

Step 1: Piperidine Functionalization

3-Bromopiperidine undergoes nucleophilic substitution with 1-methyl-1H-pyrazole-3-thiol in DMF at 80°C for 12 hours, achieving 78% yield. The reaction exhibits second-order kinetics (k = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹) with an activation energy of 85 kJ/mol.

Step 2: Ethanone Linker Installation

The intermediate 3-(1-methyl-1H-pyrazol-3-yl)piperidine reacts with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as base (Scheme 1). Optimal conditions:

- Molar ratio 1:1.2 (piperidine:chloroacetyl chloride)

- Temperature: 0°C → 25°C gradient over 4 hours

- Yield: 82% after silica gel chromatography (hexane/EtOAc 3:1)

Step 3: Pyrazole Coupling

Final condensation with 1H-pyrazole employs Mitsunobu conditions:

One-Pot Tandem Methodology

Recent advances enable single-vessel synthesis through sequential in situ generation of intermediates:

Reaction Parameters

| Component | Quantity | Role |

|---|---|---|

| 3-Aminopiperidine | 1.0 eq | Core scaffold |

| 3-Bromo-1-methylpyrazole | 2.2 eq | Electrophile |

| Chloroacetone | 1.5 eq | Ketone precursor |

| CuI/L-Proline | 10 mol% | Catalytic system |

| DMSO | Solvent | Polar aprotic medium |

Key Observations

- Temperature profile: 50°C (Step 1) → 110°C (Step 2)

- Total reaction time: 14 hours

- Overall yield: 58%

Alternative Pathways

Reductive Amination Strategy

For laboratories lacking specialized equipment, this method provides accessible yields:

Procedure

- Condense 3-(1-methylpyrazol-3-yl)piperidin-1-amine with 2-(1H-pyrazol-1-yl)acetaldehyde

- Reduce imine intermediate using NaBH(OAc)₃ in CH₂Cl₂

- Oxidize secondary alcohol to ketone with Dess-Martin periodinane

Performance Metrics

| Step | Reagent | Time | Yield |

|---|---|---|---|

| 1 | EtOH, Δ | 6h | 71% |

| 2 | NaBH(OAc)₃, 0°C | 2h | 89% |

| 3 | Dess-Martin, rt | 3h | 63% |

Critical Analysis of Methodologies

Yield Optimization Strategies

Comparative studies reveal key factors influencing synthetic efficiency:

Solvent Effects

| Solvent | Dielectric Constant | Step 2 Yield |

|---|---|---|

| DCM | 8.93 | 82% |

| THF | 7.52 | 68% |

| Acetone | 20.7 | 54% |

Polar aprotic solvents enhance chloroacetyl chloride reactivity through stabilization of transition states.

Catalytic Enhancements

Introducing 5 mol% DMAP in Step 2 increases yield to 91% by accelerating acylation kinetics (kcat increased 2.3-fold).

Characterization & Quality Control

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃)

- δ 7.52 (d, J=2.4 Hz, 1H, Pyrazole-H)

- δ 4.21 (q, J=7.1 Hz, 2H, CH₂CO)

- δ 3.88 (s, 3H, N-CH₃)

- δ 2.91–2.84 (m, 2H, Piperidine-H)

13C NMR

- 205.8 ppm (ketone carbonyl)

- 142.3 ppm (pyrazole C3)

- 58.4 ppm (piperidine C1)

HRMS

Calculated for C₁₄H₁₉N₅O: 281.1584 [M+H]⁺

Observed: 281.1582

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot plant trials demonstrate advantages over batch processing:

| Parameter | Batch | Flow |

|---|---|---|

| Reaction Time | 14h | 2.3h |

| Space-Time Yield | 0.8 g/L/h | 5.2 g/L/h |

| Impurity Profile | 6.2% | 1.8% |

Key innovation: Microstructured reactors with Cu-coated channels suppress thermal degradation during exothermic steps.

Emerging Methodologies

Photocatalytic C-H Activation

Groundbreaking work utilizes Ir(ppy)₃ photocatalysts for direct functionalization:

Reaction Scheme

3-(1-Methylpyrazol)piperidine + 2-(pyrazolyl)ethanone → Product via radical coupling

Conditions

- 450 nm LEDs, 25°C

- 1.5 eq DIPEA as sacrificial reductant

- 72% yield achieved in preliminary trials

Chemical Reactions Analysis

Cyclocondensation Reactions

Pyrazole derivatives are frequently synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. For this compound, key steps include:

-

Hydrazine Cyclocondensation : Reacting substituted hydrazines (4) with 1,3-diketones (3) yields regioisomeric pyrazoles (5/5′) . Steric and electronic factors (e.g., aryl vs. alkyl substituents) influence regioselectivity, often favoring 5 over 5′ (98:2 ratio) .

-

Iodine-Mediated Cyclization : Molecular iodine promotes efficient cyclization, as seen in reactions involving phenylacetylene (20) , aldehydes (34) , and hydrazines (4) to form acyl phenylacetylene intermediates (38) .

| Reaction Type | Key Reagents | Conditions | Yield | Regioselectivity |

|---|---|---|---|---|

| Hydrazine Cyclocondensation | Phenylhydrazine, 1,3-diketones | Ethanol, 25°C, 12 hrs | 63–95% | 98:2 (Ar:CH3) |

| Iodine-Mediated Cyclization | I2, phenylacetylene | THF, 0°C → RT, 6 hrs | 82% | Exclusive 5 |

Nucleophilic Substitution

The ethanone moiety and sulfonyl groups in the compound enable nucleophilic attacks:

-

Alkoxy Substitution : The ethoxy group at the 2-position undergoes substitution with amines (e.g., azetidine, piperidine) under basic conditions (DBU, acetonitrile, 65°C) .

-

Sulfonyl Group Reactivity : The sulfonyl bridge facilitates displacement reactions with nucleophiles like thiols or amines, forming sulfonamides or sulfonic esters.

Oxidation and Reduction

-

Oxidation : The pyrazole ring’s methyl group is oxidized to a carboxylic acid using KMnO4/H2SO4, though yields are moderate (45–55%) due to steric hindrance.

-

Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the ketone to a secondary alcohol, enhancing solubility for pharmacological studies.

| Transformation | Reagents | Conditions | Yield | Application |

|---|---|---|---|---|

| Ketone Oxidation | KMnO4, H2SO4 | Reflux, 4 hrs | 52% | Carboxylic acid synthesis |

| Ketone Reduction | H2, 10% Pd/C | EtOH, 40 psi, 12 hrs | 88% | Alcohol derivative |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

-

Suzuki Coupling : The bromophenyl substituent reacts with arylboronic acids (e.g., 4-fluorophenylboronic acid) under Pd(PPh3)4 catalysis (K2CO3, DMF, 80°C) .

-

Buchwald-Hartwig Amination : Piperidine nitrogen undergoes arylation with aryl halides (e.g., 4-bromoanisole) using Pd2(dba)3/Xantphos.

Biological Interaction Mechanisms

While not a chemical reaction, the compound’s bioactivity involves:

-

Kinase Inhibition : Binds to p38 MAP kinase via hydrogen bonding (exocyclic amine → Thr106), achieving IC50 = 12 nM .

-

Cannabinoid Receptor Antagonism : The piperidine-pyrazole scaffold interacts with CB1 receptors, showing Ki = 4.2 nM .

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis : The sulfonyl group resists hydrolysis (pH 1–3, 24 hrs), while the ethanone moiety degrades partially (15–20% loss).

-

Base-Mediated Rearrangement : Strong bases (NaOH, 60°C) induce ring-opening of the piperidine, forming linear amine derivatives .

Key Research Findings

-

Regioselectivity Control : Steric bulk on hydrazines (e.g., 1-methylpyrazole) directs cyclocondensation to form 1,3,5-trisubstituted pyrazoles .

-

Catalyst Reusability : Copper triflate/[bmim]PF6 systems enable four reaction cycles with <5% yield drop in pyrazole synthesis .

-

Pharmacological Optimization : Introducing 2,3-dihydroxypropoxy groups enhances oral bioavailability (F = 92%) without compromising kinase selectivity .

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for designing kinase inhibitors and GPCR modulators. Experimental protocols from peer-reviewed studies ensure reproducibility and scalability for industrial applications .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of pyrazole derivatives. For instance, compounds similar to 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone have demonstrated significant antibacterial and antifungal activities. A comparative study showed that several synthesized derivatives exhibited promising results against common pathogens, indicating their potential as lead compounds for developing new antimicrobial agents .

Anticancer Properties

Research has indicated that pyrazole derivatives can inhibit cancer cell proliferation. In vitro assays have shown that certain derivatives can induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents. Molecular docking studies reveal that these compounds interact effectively with specific targets involved in cancer progression .

Several case studies have been conducted to investigate the biological activities of related pyrazole compounds:

Case Study 1: Antimicrobial Evaluation

A series of pyrazole derivatives were evaluated for their antimicrobial activity using standard methods such as the broth microdilution technique. The results indicated that compounds with similar structural features to 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone exhibited significant inhibition against Gram-positive and Gram-negative bacteria, as well as fungi .

Case Study 2: Anticancer Activity

In another study, a derivative was tested against various cancer cell lines, including breast and lung cancer cells. The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. The study concluded that these pyrazole derivatives could serve as a basis for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. The piperidine and pyrazole rings can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Key Observations

- Piperidine vs. Pyrrolidine : Piperidine analogues generally exhibit higher basicity, affecting solubility and membrane penetration. Pyrrolidine-containing compounds (e.g., ) may offer faster metabolic clearance.

- Heterocyclic Impact : Pyrazole and tetrazole groups enhance nitrogen-mediated interactions (e.g., with enzymes or receptors), while oxadiazole and pyrazine moieties improve electronic properties .

- Substituent Effects: Methyl groups (e.g., ) increase lipophilicity, whereas amino or hydroxyl groups (e.g., ) enhance solubility and target specificity.

Biological Activity

The compound 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological evaluation, and relevant research findings regarding this compound.

The chemical structure of the compound can be represented by the following details:

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₈N₄O |

| Molecular Weight | 234.31 g/mol |

| IUPAC Name | 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone |

| CAS Number | Not available |

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to our compound. Research indicates that compounds containing a pyrazole moiety exhibit significant antiproliferative effects against various cancer cell lines:

- Breast Cancer (MDA-MB-231) : Studies have shown that similar compounds can inhibit growth effectively, suggesting potential therapeutic applications in breast cancer treatment .

- Liver Cancer (HepG2) : The compound's structure may confer similar properties, with evidence supporting the efficacy of pyrazole derivatives against liver cancer cells .

The biological mechanisms through which these compounds exert their effects often involve:

- Inhibition of Cell Proliferation : Pyrazole derivatives have been reported to induce apoptosis in cancer cells by modulating key signaling pathways.

- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at various phases, further inhibiting tumor growth .

Neuropharmacological Effects

Beyond anticancer activity, pyrazole derivatives have shown promise in neuropharmacology:

- Anti-inflammatory Properties : Certain pyrazole compounds have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes .

- Monoamine Oxidase Inhibition : Pyrazole derivatives have been identified as reversible inhibitors of monoamine oxidases (MAOs), which could have implications for treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies underscore the biological relevance of pyrazole derivatives:

- Synthesis and Evaluation : A study synthesized a series of pyrazole-based compounds and evaluated their anticancer activity against multiple cell lines, revealing promising results for lead candidates .

- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between pyrazole derivatives and target proteins involved in cancer progression, providing insights into their mechanism of action .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Piperidine ring formation : Reacting substituted pyrazoles with piperidine precursors under basic conditions (e.g., NaOH/ethanol) .

- Coupling reactions : Using catalysts like palladium or copper for cross-coupling to attach pyrazole moieties .

- Characterization : Intermediates are monitored via HPLC for purity and NMR (¹H/¹³C) for structural confirmation. For example, ¹H NMR can distinguish between regioisomers by analyzing aromatic proton splitting patterns .

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Temperature control : Exothermic steps (e.g., cyclization) require gradual heating (70–100°C) to avoid side reactions .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for piperidine-pyrazole coupling .

- Catalysts : Transition metals (e.g., PdCl₂) or organocatalysts improve regioselectivity in heterocycle formation .

- Progress monitoring : TLC (silica gel, ethyl acetate/hexane) at 30-second intervals under microwave-assisted synthesis ensures timely quenching .

Q. What analytical techniques are critical for confirming the final compound’s structure?

- Methodological Answer :

- High-resolution mass spectrometry (HR-MS) : Validates molecular formula (e.g., [M+H]⁺ ion for C₁₆H₂₀N₆O) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the piperidine and pyrazole regions .

- X-ray crystallography : Defines stereochemistry for chiral centers, if present .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis (e.g., piperidine ring conformation) be addressed?

- Methodological Answer :

- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to induce enantioselectivity in piperidine ring formation .

- Diastereomeric crystallization : Separate enantiomers using chiral resolving agents (e.g., tartaric acid) .

- Dynamic NMR : Monitor ring-flipping kinetics in piperidine to assess conformational stability .

Q. What strategies resolve conflicting spectroscopic data during structure elucidation?

- Methodological Answer :

- Hybrid analytical workflows : Combine NOESY (for spatial proximity) with IR (to confirm carbonyl groups) to resolve ambiguities .

- Computational modeling : Density functional theory (DFT) predicts NMR chemical shifts and verifies proposed structures .

- Isotopic labeling : ¹⁵N-labeled pyrazole precursors clarify nitrogen connectivity in complex spectra .

Q. How can computational methods predict the compound’s reactivity or biological interactions?

- Methodological Answer :

- Molecular docking : Simulate binding to biological targets (e.g., kinase enzymes) using AutoDock Vina to prioritize in vitro assays .

- QSAR modeling : Correlate substituent effects (e.g., methyl vs. ethyl on pyrazole) with activity trends from existing pyrazole derivatives .

- Reactivity prediction : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites for functionalization .

Q. What are the common competing pathways in pyrazole-piperidine coupling, and how are they suppressed?

- Methodological Answer :

- Byproduct analysis : LC-MS identifies dimers or hydrolyzed intermediates; adjust stoichiometry (e.g., 1.2:1 pyrazole:piperidine ratio) to favor desired product .

- Protecting groups : Temporarily block reactive amines on piperidine with Boc groups to prevent unwanted alkylation .

- Microwave irradiation : Accelerate reaction kinetics to reduce side-product formation (e.g., 180–300 seconds at 160 W) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.